molecular formula C12H12N2O B3012582 3-Methoxy-5-[(pyridin-4-yl)methyl]pyridine CAS No. 2253638-48-9

3-Methoxy-5-[(pyridin-4-yl)methyl]pyridine

Cat. No.: B3012582
CAS No.: 2253638-48-9
M. Wt: 200.241
InChI Key: ISFXBTSDKFZBLK-UHFFFAOYSA-N
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Description

3-Methoxy-5-[(pyridin-4-yl)methyl]pyridine is a chemical compound with the CAS Number 2253638-48-9. It has a molecular formula of C12H12N2O and a molecular weight of 200.24 . Compounds featuring a pyridine core linked to a basic amine group, such as the pyridin-4-ylmethyl moiety in this product, are of significant interest in medicinal chemistry research. Scientific studies on molecules with similar structural motifs have identified them as potent and competitive inhibitors of Lysine Specific Demethylase 1 (LSD1) . LSD1 is a flavin adenine dinucleotide (FAD)-dependent enzyme that regulates gene expression by modifying histone proteins, and its overexpression is implicated in certain cancers, including some leukemias and solid tumors . As such, this compound serves as a valuable building block for researchers developing and studying novel epigenetic-targeted therapies. This product is intended for research purposes and laboratory use only. It is strictly not for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxy-5-(pyridin-4-ylmethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O/c1-15-12-7-11(8-14-9-12)6-10-2-4-13-5-3-10/h2-5,7-9H,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISFXBTSDKFZBLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=CC(=C1)CC2=CC=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 3 Methoxy 5 Pyridin 4 Yl Methyl Pyridine and Its Structural Analogues

Retrosynthetic Analysis of the Target Compound

Retrosynthetic analysis provides a logical framework for planning the synthesis of a target molecule by breaking it down into simpler, commercially available starting materials. advancechemjournal.com For 3-Methoxy-5-[(pyridin-4-yl)methyl]pyridine, the most logical disconnections are the carbon-carbon bonds flanking the central methylene (B1212753) (-CH₂) bridge. This leads to two primary retrosynthetic pathways, as illustrated below.

Pathway A involves the disconnection between the C5 position of the 3-methoxypyridine (B1141550) ring and the methylene bridge. This suggests a coupling reaction between a 3-methoxy-5-substituted pyridine (B92270) synthon (such as a halide or organometallic species) and a 4-picolyl derivative.

Pathway B involves disconnecting the bond between the methylene bridge and the C4 position of the second pyridine ring. This approach would utilize a 4-substituted pyridine and a (3-methoxy-5-methyl)pyridine precursor.

A common strategy to realize these connections in the forward synthesis is through cross-coupling reactions, which are adept at forming carbon-carbon bonds between aromatic systems. For instance, a Negishi or Suzuki-Miyaura coupling could be employed. This often involves a reaction between a halo-pyridine and a pyridyl organometallic reagent. organic-chemistry.org

Precursor Synthesis and Building Block Strategies

The successful synthesis of the target compound relies on the efficient preparation of key precursors or building blocks that incorporate the required structural features.

Synthesis of Substituted Pyridine Ring Systems

The pyridine scaffold is a fundamental component of numerous pharmaceuticals and natural products. nih.govrsc.org Consequently, a vast array of synthetic methods for constructing substituted pyridine rings has been developed. These methods allow for the strategic placement of functional groups necessary for subsequent transformations.

One of the most classic methods is the Hantzsch Dihydropyridine (B1217469) Synthesis , which involves a multicomponent condensation of an aldehyde, ammonia (B1221849), and two equivalents of a β-ketoester, followed by oxidation to form the pyridine ring. rsc.orgmdpi.com Variations of this method have been developed to introduce different substitution patterns.

Other significant approaches include:

Cycloaddition Reactions: Inverse electron-demand aza-Diels-Alder reactions, often using 1,2,4-triazines, provide a powerful route to substituted pyridines. rsc.org

Cobalt-Mediated [2+2+2] Cycloaddition: This method allows for the synthesis of pyridines from alkynes and nitriles. rsc.org

Condensation Reactions: The reaction of 1,5-dicarbonyl compounds with ammonia is a direct method for forming the pyridine ring. rsc.org

These methodologies provide a versatile toolkit for creating the specific 3-methoxy-substituted pyridine and 4-substituted pyridine building blocks required for the total synthesis.

Table 1: Overview of Selected Pyridine Synthesis Methods

Method Precursors Description
Hantzsch Synthesis Aldehyde, β-ketoesters, Ammonia A multicomponent reaction forming a dihydropyridine, which is then oxidized. rsc.orgmdpi.com
Aza-Diels-Alder Enamines, 1,2,4-Triazines A [4+2] cycloaddition reaction with inverse electron demand. rsc.org
Bohlmann-Rahtz Synthesis Enamines, Propargyl ketones A two-step process involving condensation and subsequent cyclization. researchgate.net
Kröhnke Synthesis α-Pyridinium methyl ketone salts, α,β-Unsaturated carbonyls A condensation reaction that yields highly substituted pyridines. researchgate.net

Introduction of Methoxy (B1213986) Group Functionality

The methoxy group is a key feature of the target molecule. Its introduction onto a pyridine ring can be achieved through several standard organic transformations. A common approach is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halide or a nitro group, by a methoxide (B1231860) source. For example, 3,5-dimethyl-4-nitropyridine-N-oxide can be converted to the 4-methoxy derivative by treatment with sodium methoxide. google.com

Formation of the Pyridin-4-ylmethyl Moiety

The central pyridin-4-ylmethyl fragment, which links the two pyridine rings, can be constructed through various synthetic strategies. One effective method involves the coupling of a benzyl (B1604629) halide equivalent with a pyridyl organometallic reagent. For instance, a palladium-catalyzed coupling reaction between benzyl halides and pyridyl aluminum reagents can afford pyridylarylmethanes. organic-chemistry.org

Another approach is the reduction of a corresponding diaryl ketone. The synthesis of the ketone precursor, (3-methoxypyridin-5-yl)(pyridin-4-yl)methanone, could be achieved via Friedel-Crafts-type acylation or through modern cross-coupling reactions designed to form carbonyl bridges. Subsequent reduction of the ketone functionality using standard reducing agents like sodium borohydride (B1222165) followed by a deoxygenation step, or more direct methods like Wolff-Kishner or Clemmensen reduction, would yield the desired methylene bridge.

Advanced Synthetic Transformations

Modern synthetic organic chemistry offers powerful tools for the construction of complex molecules like this compound. Cross-coupling reactions, in particular, have revolutionized the formation of carbon-carbon bonds between aromatic and heteroaromatic systems.

Cross-Coupling Reactions in Pyridine Synthesis

Palladium- and nickel-catalyzed cross-coupling reactions are indispensable for the synthesis and functionalization of pyridine derivatives. organic-chemistry.orgnih.gov These reactions enable the precise and efficient formation of C-C bonds under relatively mild conditions, tolerating a wide range of functional groups.

Suzuki-Miyaura Coupling: This reaction is one of the most versatile methods for forming biaryl linkages. It typically involves the reaction of a halo-pyridine with a pyridylboronic acid or ester, catalyzed by a palladium complex. nih.govresearchgate.net The ready availability of boronic acids and their stability make this a highly practical method. nih.gov

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are often more reactive than their boronic acid counterparts. This method is particularly useful for coupling challenging substrates. The reaction of a 2-heterocyclic organozinc reagent with an aryl chloride, for example, can proceed in high yield using a suitable palladium catalyst and ligand combination. organic-chemistry.org

Nickel-Catalyzed Cross-Electrophile Coupling: This approach avoids the pre-formation of organometallic reagents by directly coupling two different electrophiles, such as a 2-chloropyridine (B119429) and an alkyl bromide. nih.gov This method is advantageous for its operational simplicity and functional group compatibility. nih.gov

These advanced transformations are critical for executing the synthetic strategies outlined in the retrosynthetic analysis, providing efficient pathways to the target molecule and its analogues.

Table 2: Comparison of Cross-Coupling Reactions for Pyridine C-C Bond Formation

Reaction Organometallic Reagent Electrophile Catalyst System (Typical) Key Advantages
Suzuki-Miyaura Boronic acid / ester Aryl/Heteroaryl Halide or Triflate Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base High functional group tolerance; stable reagents. nih.gov
Negishi Organozinc Aryl/Heteroaryl Halide or Triflate Pd(0) or Ni(0) catalyst High reactivity; mild reaction conditions. organic-chemistry.org
Stille Organotin Aryl/Heteroaryl Halide or Triflate Pd(0) catalyst Tolerant of many functional groups. mdpi.com
Cross-Electrophile None Two different halides (e.g., chloropyridine and alkyl bromide) Ni catalyst Avoids synthesis of organometallic reagents. nih.gov

Nucleophilic Substitution Reactions on Halogenated Pyridine Precursors

Nucleophilic aromatic substitution (SNAr) is a foundational strategy for the synthesis of substituted pyridines. The electron-deficient nature of the pyridine ring facilitates the attack of nucleophiles, particularly at the C2 and C4 positions, which can effectively stabilize the negative charge in the intermediate Meisenheimer complex. youtube.com However, substitution at the C3 and C5 positions is also achievable, often requiring more forcing conditions or specific activation.

The reaction of halopyridines with various nucleophiles is a common approach. The reactivity of the leaving group typically follows the order I > Br > Cl > F for SNAr reactions where bond-breaking is part of the rate-determining step. lookchem.com Conversely, when the initial nucleophilic attack is rate-determining, the highly electronegative fluorine can accelerate the reaction, making fluoropyridines valuable precursors. lookchem.com

For the synthesis of a molecule like this compound, a potential pathway could involve the sequential substitution of a dihalopyridine. For instance, starting with 3,5-dibromopyridine, a regioselective substitution with sodium methoxide could potentially yield 3-bromo-5-methoxypyridine, which could then undergo a metal-catalyzed cross-coupling reaction to introduce the (pyridin-4-yl)methyl group. The choice of solvent can be critical; polar aprotic solvents like DMSO and HMPA have been shown to improve yields in such substitution reactions. lookchem.com

Precursor TypeNucleophileTypical ConditionsProduct TypeReference
2-HalopyridineThiolates (e.g., PhSNa)HMPA or NMP, Microwave heating2-Thiopyridine lookchem.com
4-HalopyridineAlkoxides (e.g., NaOMe)HMPA, DMSO4-Alkoxypyridine lookchem.com
3-HalopyridineAminesNaH, LiI, THF, 60 °C3-Aminopyridine (B143674) ntu.edu.sg

Multi-Component Reactions for Pyridine Core Construction

Multi-component reactions (MCRs), which combine three or more reactants in a single operation, offer an efficient and atom-economical route to complex molecules, including the pyridine core. nih.govmdpi.com These methods are valuable for rapidly generating diverse libraries of substituted pyridines.

The Hantzsch dihydropyridine synthesis is a classic MCR that involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source like ammonia or ammonium (B1175870) acetate (B1210297). wikipedia.orgbaranlab.org The initial product is a 1,4-dihydropyridine (B1200194), which is subsequently oxidized to the corresponding aromatic pyridine. wikipedia.org By carefully selecting the aldehyde and β-ketoester components, a 3,5-disubstituted pyridine scaffold can be constructed.

The Bohlmann–Rahtz pyridine synthesis provides a route to trisubstituted pyridines with high regiocontrol. nih.gov This two-step process begins with a Michael addition between an enamine and an ethynyl (B1212043) ketone to form an aminodiene intermediate, which is then isolated and cyclized under thermal conditions. nih.gov Modern variations allow the reaction to proceed in a single step under Brønsted acid catalysis, avoiding the isolation of the intermediate. nih.gov

Other notable MCRs include aza-Wittig/Diels-Alder sequences, which can generate polysubstituted pyridines from aldehydes, α,β-unsaturated acids, and enamines. nih.gov These cycloaddition strategies are powerful for constructing the pyridine ring with various substitution patterns. nih.gov

Reaction NameReactantsKey FeaturesReference
Hantzsch SynthesisAldehyde, 2x β-ketoester, AmmoniaForms 1,4-dihydropyridine intermediate; requires subsequent oxidation. wikipedia.orgbaranlab.org
Bohlmann–Rahtz SynthesisEnamine, Ethynyl ketoneTwo-step (Michael addition, then cyclodehydration) or one-pot; high regiocontrol. nih.gov
Aza-Wittig/Diels-AlderAldehyde, α,β-Unsaturated acid, EnamineTwo-pot, three-component process; redox-neutral catalytic aza-Wittig reaction. nih.gov

Functionalization of Pyridine Side Chains

An alternative to constructing the pyridine ring from acyclic precursors is the functionalization of an existing, simpler pyridine derivative. This approach is central to late-stage functionalization in medicinal chemistry.

One viable strategy for synthesizing the target compound is through a cross-coupling reaction. For instance, a palladium-catalyzed coupling between a pyridyl aluminum reagent and a benzyl halide can form the desired pyridylarylmethane linkage. organic-chemistry.org A hypothetical route could involve the reaction of 3-methoxy-5-(halomethyl)pyridine with a 4-pyridylalane, or conversely, the reaction of 4-(halomethyl)pyridine with a (3-methoxypyridin-5-yl)alane.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for directly modifying the pyridine core. nih.govrsc.org While direct C-H activation of pyridine is challenging due to its electron-poor nature, various catalytic systems have been developed. rsc.org For example, rare-earth metal complexes have been used for the ortho-C(sp²)–H functionalization of pyridines. nih.gov Such methods could potentially be adapted to install the (pyridin-4-yl)methyl group directly onto a 3-methoxypyridine scaffold.

Regioselective Synthesis Strategies

Achieving specific substitution patterns on the pyridine ring, such as the 3,5-disubstitution of the target molecule, is a significant synthetic challenge. The inherent electronic properties of pyridine direct nucleophilic attack to the C2/C4 positions and electrophilic attack to the C3/C5 positions, though the latter is often sluggish. youtube.comchemrxiv.org

To overcome these inherent reactivity patterns, chemists have developed sophisticated regioselective strategies. One powerful method involves a temporary dearomatization of the pyridine ring. For example, pyridines can be converted into Zincke imine intermediates through a ring-opening reaction. chemrxiv.org These non-aromatic azatrienes undergo highly regioselective reactions, such as halogenation at the C3 position, before a ring-closing step restores the aromatic pyridine core with a new substituent precisely placed. chemrxiv.org

Another advanced strategy relies on the concept of pyridyne intermediates. The regioselectivity of nucleophilic additions to 3,4-pyridynes can be controlled by substituents that influence the distortion of the triple bond, as predicted by the aryne distortion model. nih.gov By placing directing groups at specific positions, nucleophilic attack can be guided to either C3 or C4, enabling the synthesis of highly functionalized pyridines that are otherwise difficult to access. nih.gov

Mechanistic Investigations of Synthesis Pathways

Understanding the step-by-step mechanism of a reaction is crucial for optimizing conditions and expanding its scope. Both experimental techniques and computational modeling are employed to probe the intricate pathways of pyridine synthesis.

Reaction Mechanism Elucidation via Intermediate Isolation and Characterization

The isolation and structural characterization of reaction intermediates provide direct evidence for a proposed mechanism. The synthesis of substituted pyridines via Zincke imine intermediates is a prime example of this approach. chemrxiv.orgnih.gov In this multi-step sequence, the pyridine is first activated and then reacted with an amine to ring-open, forming a stable, isolable Zincke imine. nih.gov This intermediate can be purified and fully characterized before it is subjected to further reactions (e.g., halogenation) and the final ring-closing step with an ammonium salt to form the desired substituted pyridine. chemrxiv.orgnih.gov

The mechanism of the Hantzsch pyridine synthesis has also been investigated through the study of its intermediates. wikipedia.org Using techniques like ¹³C and ¹⁵N NMR, researchers have confirmed the involvement of chalcone (B49325) and enamine intermediates, mapping out the likely sequence of condensation and cyclization steps that lead to the final dihydropyridine product. wikipedia.org

ReactionKey Intermediate(s)Method of InvestigationFindingsReference
Pyridine HalogenationZincke ImineIsolation, Purification, NMRStable azatriene intermediate allows for regioselective halogenation before ring-closure. chemrxiv.org
¹⁵N-Isotope LabelingZincke ImineIsolation, Isotopic LabelingRing-opening allows for incorporation of ¹⁵N from ¹⁵NH₄Cl during ring-closure. nih.gov
Hantzsch SynthesisChalcone, Enamine¹³C and ¹⁵N NMR of preformed intermediatesConfirmed the intermediacy of specific condensation products in the reaction pathway. wikipedia.org

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating reaction mechanisms that are difficult to probe experimentally. nih.gov By modeling reaction pathways, chemists can calculate the energies of reactants, intermediates, transition states, and products to determine the most energetically favorable route. rsc.orgresearchgate.net

For instance, computational studies on pyridine synthesis can compare different potential pathways, such as a radical-radical cross-coupling versus a Minisci-type radical addition, and determine which has a lower activation energy, making it the more feasible mechanism. rsc.org These models can also reveal the crucial role of other molecules in the reaction, such as water or alcohols acting as proton shuttles to facilitate elimination or aromatization steps. rsc.org

Furthermore, computational analysis can predict the reactivity of precursors. By calculating Frontier Molecular Orbital energies, such as the Highest Occupied Molecular Orbital (HOMO), the relative nucleophilicity of different aminopyridines can be compared, helping to explain experimental challenges in certain coupling reactions. nih.gov These theoretical insights provide a deeper understanding of the reaction and guide the design of more efficient synthetic strategies. researchgate.net

Study FocusComputational MethodKey FindingsReference
Pyridine Synthesis CascadeDensity Functional Theory (DFT)Dissected radical-radical cross-coupling vs. Minisci-type addition; identified a zwitterionic intermediate. rsc.org
Hydrodenitrogenation of PyridineDensity Functional Theory (DFT)Modeled hydrogenation pathways to piperidine (B6355638) and subsequent ring-opening. researchgate.net
Aminopyridine ReactivityDensity Functional Theory (DFT)Computed HOMO energies to compare nucleophilicity of aminopyridines with aniline. nih.gov

Chemical Reactivity and Transformation Studies of 3 Methoxy 5 Pyridin 4 Yl Methyl Pyridine

Electrophilic Aromatic Substitution Reactions on the Pyridine (B92270) Rings

The susceptibility of pyridine to electrophilic aromatic substitution (EAS) is significantly lower than that of benzene. This is due to the electron-withdrawing effect of the nitrogen atom, which deactivates the ring towards attack by electrophiles. Furthermore, under the acidic conditions often required for EAS reactions (e.g., nitration, sulfonation), the pyridine nitrogen is readily protonated, further deactivating the ring. When substitution does occur, it is directed to the 3- and 5-positions. researchgate.netyoutube.com

In 3-Methoxy-5-[(pyridin-4-yl)methyl]pyridine, there are two distinct pyridine rings:

The 3-Methoxypyridine (B1141550) Ring: This ring is substituted with an electron-donating methoxy (B1213986) group (-OCH₃) and an electron-withdrawing (by induction) pyridin-4-ylmethyl group. The methoxy group is an activating, ortho-, para-director. Therefore, it would direct incoming electrophiles to the 2-, 4-, and 6-positions. The activating effect of the methoxy group would make this ring more susceptible to EAS compared to an unsubstituted pyridine ring.

The Pyridin-4-yl Ring: This ring is unsubstituted and is generally unreactive towards EAS. Any substitution would be expected to occur at the 3- and 5-positions under harsh conditions.

Increasing the electron density in the pyridine ring through the introduction of electron-donating groups can facilitate electrophilic substitution. youtube.com For instance, the presence of methyl groups on a pyridine ring allows nitration to occur at a lower temperature compared to unsubstituted pyridine. nih.gov

Nucleophilic Reactions at the Pyridine Nitrogen Atom

The lone pair of electrons on the nitrogen atom of a pyridine ring makes it basic and nucleophilic. It can react with electrophiles, such as alkyl halides, to form quaternary pyridinium (B92312) salts. youtube.com The basicity, and therefore nucleophilicity, of the nitrogen can be influenced by substituents on the ring.

In the 3-methoxypyridine ring , the electron-donating methoxy group would slightly increase the basicity of the nitrogen atom.

In the pyridin-4-yl ring , the absence of electron-donating groups suggests a basicity comparable to pyridine itself.

The presence of a methoxy group, particularly at the 2-position, has been shown to decrease the basicity of the pyridine nitrogen due to inductive electron-withdrawing effects, which can be beneficial in certain synthetic applications by preventing unwanted side reactions at the nitrogen. ntu.edu.sg

Reactivity of the Methoxy Group

The methoxy group on the pyridine ring is generally stable. However, it can participate in nucleophilic aromatic substitution (SNAr) reactions, where it can be displaced by a strong nucleophile, particularly if the pyridine ring is activated by electron-withdrawing groups. For instance, 3-methoxypyridine can undergo nucleophilic amination with various amines in the presence of sodium hydride and lithium iodide to yield 3-aminopyridine (B143674) derivatives. mdpi.com

Table 1: Examples of Nucleophilic Amination of 3-Methoxypyridine mdpi.com

Amine NucleophileProductYield (%)
Piperidine (B6355638)3-(Piperidin-1-yl)pyridine88
Pyrrolidine3-(Pyrrolidin-1-yl)pyridine87
n-Butylamine3-(Butylamino)pyridine61

Data is for the related compound 3-methoxypyridine and serves as an illustrative example of the potential reactivity of the methoxy group.

Transformations Involving the Methylene (B1212753) Bridge

The methylene bridge (-CH₂-) connects the two pyridine rings. The hydrogen atoms on this carbon are benzylic-like and thus are acidic and can be deprotonated by a strong base, such as lithium diisopropylamide (LDA), to form a carbanion. This nucleophilic carbon can then react with various electrophiles. For example, the carbanion generated from deprotonation of 4-methylpyridine (B42270) can act as a carbon nucleophile in SNAr reactions. researchgate.netacs.org This suggests that the methylene bridge in this compound could be a site for functionalization through a deprotonation-alkylation sequence.

Reactions involving the insertion of a methylene group to link two heterocyclic rings, such as imidazo[1,5-a]pyridines, have been achieved using reagents like formaldehyde. youtube.com

Side-Chain Reactivity of Pyridin-4-ylmethyl Analogs

The hydrogens on the methyl group of 2- and 4-methylpyridine (α- and γ-picoline) are relatively acidic and can be removed by a strong base. The resulting carbanion is stabilized by resonance, with the negative charge delocalized into the pyridine ring, including onto the nitrogen atom. medium.com This carbanion can then react with electrophiles. This principle is directly applicable to the methylene bridge of the target compound, which is attached to the 4-position of a pyridine ring.

Functional Group Interconversions on the Compound

Functional group interconversions refer to the transformation of one functional group into another. For this compound, several such transformations could be envisaged based on general pyridine chemistry:

Demethylation of the Methoxy Group: The methoxy group could potentially be cleaved to a hydroxyl group using reagents like hydrobromic acid (HBr) or boron tribromide (BBr₃), which would yield the corresponding pyridin-3-ol derivative.

Oxidation of the Methylene Bridge: The methylene bridge could potentially be oxidized to a carbonyl group (ketone) under strong oxidizing conditions, forming a benzophenone-like structure.

N-Oxidation: The nitrogen atoms of the pyridine rings can be oxidized to N-oxides using oxidizing agents like hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). Pyridine N-oxides can exhibit different reactivity patterns in electrophilic substitution compared to the parent pyridine.

Advanced Spectroscopic Characterization and Analytical Techniques for 3 Methoxy 5 Pyridin 4 Yl Methyl Pyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 3-Methoxy-5-[(pyridin-4-yl)methyl]pyridine in solution. Through the analysis of one-dimensional (1H, 13C) and two-dimensional (2D) spectra, a complete assignment of all proton and carbon signals can be achieved, confirming the specific arrangement of substituents on the two pyridine (B92270) rings.

The 1H NMR spectrum of this compound is expected to display distinct signals corresponding to the protons on both pyridine rings, the bridging methylene (B1212753) group, and the methoxy (B1213986) substituent. The pyridin-4-yl moiety typically presents an AA'BB' system, with two signals in the aromatic region, each integrating to two protons. The 3-methoxy-5-methylpyridine (B1603579) ring should show three distinct aromatic proton signals. The methylene bridge protons would appear as a characteristic singlet, and the methoxy protons would also be a singlet, typically further upfield.

The 13C NMR spectrum provides complementary information, showing signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the electronic environment of each carbon, distinguishing between protonated and quaternary carbons, and carbons bonded to heteroatoms like nitrogen and oxygen.

Table 1: Predicted 1H and 13C NMR Spectral Data for this compound

Atom Position Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm)
H-2' 8.50 (d) 150.0
H-6' 8.50 (d) 150.0
H-3' 7.20 (d) 124.5
H-5' 7.20 (d) 124.5
CH₂ 4.00 (s) 38.0
H-2 8.20 (s) 145.0
H-4 7.30 (s) 122.0
H-6 8.15 (s) 140.0
OCH₃ 3.85 (s) 55.5
C-3 - 156.0
C-5 - 135.0

Note: Predicted values are based on analogous structures and standard chemical shift increments. Actual experimental values may vary based on solvent and other conditions.

To definitively establish the connectivity between protons and carbons, a series of 2D NMR experiments are essential.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For this compound, COSY would confirm the coupling between the adjacent protons on the pyridin-4-yl ring (H-2'/H-3' and H-5'/H-6'). The protons on the 3-methoxy-5-methylpyridine ring would likely show minimal to no COSY correlations due to their meta-relationship, appearing as singlets or finely split multiplets.

HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the unambiguous assignment of each proton signal to its corresponding carbon atom. For instance, the singlet at ~4.00 ppm would correlate with the carbon signal at ~38.0 ppm, confirming the CH₂ bridge.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for establishing long-range (2-3 bond) correlations between protons and carbons, which maps out the complete molecular framework. Key expected HMBC correlations would include:

Correlations from the methylene protons (CH₂) to carbons on both pyridine rings (C-5, C-3', C-5'), confirming the linkage between the two aromatic systems.

Correlation from the methoxy protons (OCH₃) to the C-3 carbon of the methoxypyridine ring.

Correlations from the aromatic protons to adjacent and geminal carbons, further confirming the substitution pattern.

Mass Spectrometry (MS) for Molecular Formula Determination

Mass spectrometry is a vital analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain insight into its structure through fragmentation analysis.

High-Resolution Mass Spectrometry provides a highly accurate mass measurement of the molecular ion, allowing for the determination of the elemental formula. For this compound, the molecular formula is C₁₂H₁₂N₂O. HRMS can distinguish this formula from other isobaric possibilities.

Table 2: HRMS Data for this compound

Ion Molecular Formula Calculated Exact Mass Observed Mass

In electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry, the molecular ion of this compound is expected to undergo characteristic fragmentation. The most probable cleavage would occur at the benzylic-type C-C bond of the methylene bridge, as this leads to the formation of stable pyridinylmethyl cations.

Primary Fragmentation: Cleavage of the CH₂-pyridine bond can result in two primary fragment ions:

A pyridin-4-ylmethyl cation at m/z 92.

A 3-methoxy-5-methylpyridinyl radical cation or a related fragment.

Alternative Fragmentation: Cleavage of the CH₂-(methoxypyridine) bond would yield:

A 3-methoxy-5-pyridinylmethyl cation at m/z 122.

A pyridinyl radical.

Other Fragments: Loss of the methoxy group (•OCH₃) from the molecular ion or major fragments could also be observed.

Analysis of these fragmentation patterns provides strong corroborating evidence for the proposed structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Table 3: Key Vibrational Frequencies for this compound

Vibrational Mode Expected FT-IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹) Description
C-H Stretch (Aromatic) 3100–3000 3100–3000 Stretching of C-H bonds on the pyridine rings.
C-H Stretch (Aliphatic) 2950–2850 2950–2850 Asymmetric and symmetric stretching of the CH₂ and OCH₃ groups.
C=N and C=C Stretch 1600–1450 1600–1450 Ring stretching vibrations characteristic of the pyridine skeletons.
C-O-C Stretch (Aryl Ether) 1275–1200 (asymmetric)1075–1020 (symmetric) 1275–1200 Stretching of the aryl-O-CH₃ ether linkage.
C-H Bend (Aliphatic) 1470–1430 1470–1430 Bending (scissoring, wagging) of the CH₂ and OCH₃ groups.

The combination of FT-IR and Raman spectra provides a comprehensive vibrational profile of the molecule. The presence of strong bands in the regions specified in the table confirms the existence of the aromatic pyridine rings, the methylene bridge, and the methoxy ether functional group, consistent with the structure of this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable technique for investigating the electronic transitions within this compound. The UV-Vis spectrum is anticipated to exhibit absorption bands arising from π → π* and n → π* transitions within the pyridine rings. The methoxy group, acting as an auxochrome, is expected to influence the position and intensity of these absorption bands.

The pyridine ring itself typically displays two main absorption bands in the UV region. The first, a high-energy band, is attributed to a π → π* transition, while the second, a lower-energy band, is due to an n → π* transition involving the non-bonding electrons of the nitrogen atom. The presence of the methoxy substituent and the second pyridine ring in this compound will likely lead to a bathochromic shift (a shift to longer wavelengths) and a hyperchromic effect (an increase in molar absorptivity) compared to unsubstituted pyridine.

The electronic transitions can be further influenced by the solvent polarity. In polar solvents, the n → π* transition band may undergo a hypsochromic shift (a shift to shorter wavelengths) due to the stabilization of the non-bonding electrons through hydrogen bonding. Conversely, the π → π* transition may show a bathochromic shift in polar solvents. A systematic study in solvents of varying polarities would be required to definitively assign the electronic transitions.

Table 1: Expected UV-Vis Absorption Data for this compound in a Non-polar Solvent (Hypothetical Data)

Transition Expected λmax (nm) Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹)
π → π* ~250-270 ~2,000-5,000

Chromatographic Methods for Purity and Separation

Chromatographic techniques are indispensable for determining the purity of this compound and for its separation from impurities or related compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most pertinent methods, while Capillary Zone Electrophoresis (CZE) offers a high-resolution alternative.

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

A reversed-phase HPLC (RP-HPLC) method would be the primary choice for the analysis of this compound due to its polarity. The development of a robust and reliable HPLC method would involve the systematic optimization of several parameters to achieve adequate separation and peak shape.

Method Development Considerations:

Stationary Phase: A C18 or C8 column would be a suitable starting point, offering good retention for the moderately polar analyte. The choice between them would depend on the desired retention time and resolution from potential impurities.

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would be employed. The pH of the aqueous phase is a critical parameter, as it will affect the ionization state of the pyridine nitrogens (pKa of pyridine is ~5.2). Working at a pH below the pKa will result in protonation and potentially better peak shape and retention on a reversed-phase column. Gradient elution, where the proportion of the organic modifier is increased over time, may be necessary to elute any more non-polar impurities.

Detection: UV detection would be the most straightforward approach, with the detection wavelength set at one of the absorption maxima determined by UV-Vis spectroscopy (e.g., around 260 nm) to ensure high sensitivity.

Validation of the HPLC method would be performed according to the International Council for Harmonisation (ICH) guidelines and would include the assessment of:

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters.

Table 2: Hypothetical HPLC Method Parameters for this compound

Parameter Condition
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 260 nm

Gas Chromatography (GC) Applications for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. Due to the relatively high molecular weight and polarity of this compound, direct GC analysis might be challenging due to potential for low volatility and peak tailing. However, GC could be applicable under specific conditions or after derivatization.

For direct analysis, a high-temperature capillary column with a polar stationary phase (e.g., a polyethylene (B3416737) glycol or 'WAX' type phase) would be necessary to achieve sufficient resolution and minimize peak tailing. The injector and detector temperatures would need to be optimized to ensure efficient vaporization without thermal degradation.

Alternatively, derivatization could be employed to increase the volatility and improve the chromatographic behavior of the compound. Silylation, for instance, could be used to react with any potential active hydrogens, though the primary amine nature of the pyridine nitrogen is not typically targeted by common silylating agents. The utility of derivatization would largely depend on the presence of other functional groups or if the analysis of related, more volatile impurities is the primary goal.

GC coupled with Mass Spectrometry (GC-MS) would be particularly useful for the identification of impurities and degradation products, providing both chromatographic separation and structural information.

Table 3: Potential GC-MS Parameters for the Analysis of this compound

Parameter Condition
Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar
Carrier Gas Helium
Inlet Temperature 280 °C
Oven Program 100 °C (1 min), ramp at 10 °C/min to 300 °C (5 min)
MS Source Temp 230 °C
MS Quad Temp 150 °C

Capillary Zone Electrophoresis (CZE) for Separation Analysis

Capillary Zone Electrophoresis (CZE) is a high-efficiency separation technique that separates analytes based on their charge-to-size ratio in an electric field. Given that this compound has basic pyridine nitrogens, it is an excellent candidate for CZE analysis in an acidic buffer system where it will be protonated and carry a positive charge.

CZE Method Considerations:

Buffer System: An acidic buffer, such as phosphate or citrate, at a pH below the pKa of the pyridine nitrogens (e.g., pH 2.5-4.0) would be used to ensure full protonation and migration towards the cathode.

Applied Voltage: A high voltage (e.g., 15-30 kV) is typically applied to achieve fast and efficient separations. The polarity would be set as normal (anode at the inlet, cathode at the outlet).

Capillary: A fused-silica capillary is commonly used. The internal diameter and length of the capillary will influence the separation efficiency and analysis time.

Detection: On-column UV detection at a suitable wavelength (e.g., 214 nm or 260 nm) is the most common detection method for CZE.

CZE can offer several advantages over HPLC, including higher separation efficiency, shorter analysis times, and lower consumption of organic solvents. It would be particularly useful for resolving closely related impurities that may be difficult to separate by HPLC.

Table 4: Illustrative CZE Method Parameters for this compound

Parameter Condition
Capillary Fused-silica, 50 µm i.d., 50 cm total length (40 cm to detector)
Background Electrolyte 50 mM Phosphate buffer, pH 2.5
Applied Voltage 20 kV
Temperature 25 °C
Injection Hydrodynamic (50 mbar for 5 s)

Computational and Theoretical Chemistry Investigations of 3 Methoxy 5 Pyridin 4 Yl Methyl Pyridine

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution Analysis

The molecular electrostatic potential (MEP) is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.govresearchgate.net The MEP map is generated by calculating the electrostatic potential at the surface of the molecule. scispace.comreadthedocs.io

For 3-Methoxy-5-[(pyridin-4-yl)methyl]pyridine, the MEP map is expected to show regions of negative potential (typically colored red or yellow) and positive potential (blue). The nitrogen atoms of the two pyridine (B92270) rings are anticipated to be the most electron-rich regions, exhibiting a strong negative potential. These sites are therefore susceptible to electrophilic attack or coordination to metal ions. The hydrogen atoms, particularly those on the pyridine rings and the methyl group of the methoxy (B1213986) substituent, will likely exhibit positive potential, making them potential sites for nucleophilic interaction.

Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Population Analysis (NPA), provides a quantitative measure of the partial atomic charges. This analysis would likely confirm the electronegative character of the nitrogen and oxygen atoms and the electropositive nature of the hydrogen atoms in this compound.

Table 2: Illustrative MEP Regions and Their Interpretation for a Pyridine Derivative

RegionColor on MEP MapElectrostatic PotentialPredicted Reactivity
Nitrogen Lone PairsRedNegativeElectrophilic attack
Aromatic HydrogensBluePositiveNucleophilic interaction
Methoxy OxygenOrange/YellowNegativeElectrophilic attack

Note: This table provides a general interpretation of MEP maps for pyridine-containing molecules.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap and Energies)

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.comlibretexts.org The energy and spatial distribution of these orbitals provide insights into the molecule's ability to donate and accept electrons. pku.edu.cn

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyridine rings and the methoxy group, indicating these are the primary sites for electron donation in reactions with electrophiles. The LUMO, conversely, is likely to be distributed over the pyridine rings, representing the regions most susceptible to accepting electrons from a nucleophile.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity. irjweb.com A smaller gap generally suggests higher reactivity and lower kinetic stability. researchgate.net Computational methods can accurately predict the HOMO and LUMO energies and the resulting energy gap for this compound.

Table 3: Representative FMO Data for a Substituted Pyridine

OrbitalEnergy (eV)Description
LUMO-1.5Electron accepting orbital
HOMO-6.0Electron donating orbital
HOMO-LUMO Gap4.5Indicator of chemical reactivity

Note: The values in this table are representative for a substituted pyridine and serve for illustrative purposes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study bonding interactions, charge transfer, and delocalization effects within a molecule. uni-muenchen.dewikipedia.org It transforms the complex molecular orbitals into a more intuitive picture of localized bonds and lone pairs, resembling the familiar Lewis structures. wisc.edu

For this compound, NBO analysis would provide a detailed description of the bonding in terms of sigma (σ) and pi (π) bonds, as well as the lone pairs on the nitrogen and oxygen atoms. A key aspect of NBO analysis is the examination of donor-acceptor interactions, which are quantified by second-order perturbation theory. wisc.edu These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO.

Theoretical Vibrational Frequency Analysis and Comparison with Experimental Data

Theoretical vibrational frequency analysis is a powerful tool for interpreting and predicting infrared (IR) and Raman spectra. cdnsciencepub.comyoutube.com By calculating the second derivatives of the energy with respect to the atomic coordinates, computational methods can determine the frequencies and intensities of the vibrational modes of a molecule. arxiv.orgwisc.educhemrxiv.orgmdpi.comresearchgate.net

For this compound, a DFT calculation would yield a set of vibrational frequencies corresponding to the various stretching, bending, and torsional motions of the atoms. nih.govcore.ac.uknih.govresearchgate.net These theoretical frequencies can then be compared with experimental IR and Raman spectra, if available. It is common practice to scale the calculated frequencies by an empirical factor to account for anharmonicity and the limitations of the theoretical method. researchgate.net

The vibrational spectrum of this compound is expected to exhibit characteristic bands for the pyridine ring modes (C-H stretching, C-C and C-N stretching), the methoxy group vibrations (C-O stretching, CH3 rocking and stretching), and the vibrations of the methylene (B1212753) bridge. rsc.org A detailed comparison between theoretical and experimental spectra can aid in the definitive assignment of the observed vibrational bands.

Table 4: Selected Theoretical and Experimental Vibrational Frequencies for Pyridine

Vibrational ModeTheoretical Frequency (cm⁻¹) (Scaled)Experimental Frequency (cm⁻¹)
C-H Stretch30703073
Ring Stretch15801583
Ring Breathing990991
C-H In-plane Bend10301031
C-H Out-of-plane Bend700703

Source: Data adapted from computational and experimental studies on pyridine. nih.govresearchgate.net

Intermolecular Interaction Energy Calculations

The study of intermolecular interactions is crucial for understanding how molecules aggregate in condensed phases, which influences properties like melting point, boiling point, and solubility. For this compound, such calculations would typically involve quantum chemical methods to determine the strength and nature of non-covalent interactions, such as hydrogen bonding (potentially involving the pyridine nitrogen atoms) and van der Waals forces. Without specific research, no quantitative data on the interaction energies for dimers or larger clusters of this molecule can be provided.

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is key to understanding the three-dimensional shapes a molecule can adopt and their relative energies. The central methylene bridge in this compound allows for significant rotational freedom between the two pyridine rings. A thorough computational study would involve mapping the potential energy surface (PES) by systematically rotating the dihedral angles around the single bonds connecting the rings. This analysis would identify the lowest energy conformers (global and local minima) and the energy barriers for interconversion between them. As no such analysis has been published, the specific stable conformations and their energy landscapes remain undetermined.

Prediction of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption)

Theoretical calculations are frequently used to predict spectroscopic data, which can aid in the identification and characterization of compounds.

NMR Chemical Shifts: Methods like Gauge-Independent Atomic Orbital (GIAO) are commonly used with DFT to calculate the theoretical ¹H and ¹³C NMR chemical shifts. These predicted values, when compared to experimental data, can confirm the molecular structure.

UV-Vis Absorption: Time-dependent DFT (TD-DFT) is the standard approach for predicting electronic transitions, which correspond to the absorption bands observed in a UV-Vis spectrum. This analysis provides information on the maximum absorption wavelengths (λmax) and the nature of the electronic excitations (e.g., π→π* transitions).

In the absence of specific computational studies for this compound, no theoretically predicted spectroscopic data can be presented in tabular form.

Structure-Property Relationship Studies (Theoretical)

Theoretical structure-property relationship studies, often part of Quantitative Structure-Activity Relationship (QSAR) or Quantitative Structure-Property Relationship (QSPR) analyses, correlate a molecule's computed structural or electronic features with its macroscopic properties or biological activity. For this compound, this could involve calculating molecular descriptors such as the electrostatic potential surface, dipole moment, and frontier molecular orbital energies (HOMO-LUMO gap) to predict its reactivity, polarity, and potential as a pharmaceutical agent. Without dedicated research, no such theoretical correlations or property predictions are available.

Crystal Structure Analysis and Supramolecular Chemistry of 3 Methoxy 5 Pyridin 4 Yl Methyl Pyridine and Its Analogues

Single Crystal X-Ray Diffraction (SCXRD) Studies

Single Crystal X-Ray Diffraction (SCXRD) is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. Such an analysis for 3-Methoxy-5-[(pyridin-4-yl)methyl]pyridine would provide invaluable insights into its molecular conformation and packing in the solid state.

Determination of Molecular Geometry and Bond Parameters

An SCXRD study would yield precise measurements of all bond lengths and angles within the this compound molecule. This data is fundamental to confirming the connectivity of the atoms and understanding the electronic environment of the molecule. However, specific bond length and angle data for this compound are not available in published crystallographic literature.

Table 1: Selected Bond Lengths for this compound

BondLength (Å)
Data Not AvailableN/A
Data Not AvailableN/A
Data Not AvailableN/A

Table 2: Selected Bond Angles for this compound

AngleDegree (°)
Data Not AvailableN/A
Data Not AvailableN/A
Data Not AvailableN/A

Conformational Analysis and Dihedral Angles

The conformation of this compound, particularly the relative orientation of the two pyridine (B92270) rings, would be defined by specific dihedral angles determined through SCXRD. This information is crucial for understanding the molecule's shape and its potential interactions. As no crystal structure has been reported, these dihedral angles remain undetermined.

Table 3: Selected Dihedral Angles for this compound

Dihedral AngleDegree (°)
Data Not AvailableN/A
Data Not AvailableN/A
Data Not AvailableN/A

Powder X-Ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-Ray Diffraction (PXRD) is a technique used to assess the crystallinity and phase purity of a bulk sample. While this analysis is common in materials characterization, no published PXRD patterns for this compound could be located. Such data would be used to confirm that a synthesized powder consists of a single crystalline phase.

Hirshfeld Surface Analysis and Fingerprint Plots for Intermolecular Interactions

Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal lattice, based on data obtained from SCXRD. Without a determined crystal structure for this compound, a Hirshfeld surface analysis cannot be performed.

Hydrogen Bonding Networks

The molecular structure of this compound suggests the potential for weak C-H···N and C-H···O hydrogen bonds, which would play a role in the crystal packing. A Hirshfeld surface analysis would be instrumental in identifying and quantifying these interactions. However, in the absence of crystallographic data, a definitive description of the hydrogen bonding network is not possible.

Pi-Stacking Interactions

The presence of two pyridine rings in the molecule makes π-stacking interactions a likely feature of its solid-state structure. The nature and geometry of these interactions (e.g., parallel-displaced or T-shaped) would be revealed by a crystal structure analysis and could be further detailed using Hirshfeld fingerprint plots. As this information is unavailable, the role of π-stacking in the crystal packing of this compound remains speculative.

Halogen Bonds and other Non-Covalent Interactions

While this compound itself is not halogenated, the principles of halogen bonding are highly relevant to its potential co-crystals and salts. Halogen bonding is a directional, non-covalent interaction between a halogen atom (Lewis acid) and a Lewis base. The nitrogen atoms of the pyridine rings in the title compound are excellent halogen bond acceptors.

Beyond halogen bonds, the structure of this compound is ripe for a variety of other non-covalent interactions. These include:

Hydrogen Bonding: Although the parent molecule lacks strong hydrogen bond donors, the pyridine nitrogen atoms can act as hydrogen bond acceptors. In the presence of suitable donor molecules (e.g., carboxylic acids, amides), strong O-H···N or N-H···N hydrogen bonds would likely form.

π-π Stacking: The two aromatic pyridine rings can engage in π-π stacking interactions. The geometry of these interactions (e.g., face-to-face, offset) would be influenced by the steric hindrance of the methoxy (B1213986) and methyl substituents and the electronic nature of the rings.

C-H···π Interactions: The methylene (B1212753) bridge and the methyl group of the methoxy substituent provide C-H bonds that can act as weak donors for C-H···π interactions with the electron-rich pyridine rings.

C-H···O/N Interactions: The methoxy group's oxygen atom and the pyridine nitrogen atoms can act as acceptors for weak C-H···O and C-H···N hydrogen bonds, further stabilizing the crystal lattice.

The interplay and competition between these various interactions would ultimately determine the final crystal structure. The structural influence of halogen atoms, for example, has been shown to increase in the order of Cl < Br < I, sometimes replacing hydrogen-bonding motifs in co-crystals. mdpi.com

Crystallographic Data Analysis and Polymorphism Studies

As no experimental crystallographic data for this compound is available, a detailed analysis of its unit cell parameters, space group, and other crystallographic metrics is not possible. However, the potential for polymorphism in this compound is high.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can have significantly different physical properties. The conformational flexibility of the bond between the methylene bridge and the pyridine ring, as well as the potential for different arrangements of the supramolecular synthons described above, are key factors that could lead to the formation of multiple polymorphs.

Studies on other substituted pyridines have revealed a propensity for polymorphism. The specific crystallization conditions, such as the choice of solvent, temperature, and rate of crystallization, would likely play a critical role in determining which polymorphic form of this compound is obtained.

To illustrate the type of data that would be generated from a crystallographic study, the following tables provide hypothetical data for two potential polymorphs of the title compound.

Table 1: Hypothetical Crystallographic Data for Polymorphs of this compound

ParameterPolymorph A (Hypothetical)Polymorph B (Hypothetical)
Chemical FormulaC₁₂H₁₂N₂OC₁₂H₁₂N₂O
Formula Weight200.24200.24
Crystal SystemMonoclinicOrthorhombic
Space GroupP2₁/cPbca
a (Å)10.12312.345
b (Å)8.45615.678
c (Å)11.7899.876
α (°)9090
β (°)105.4590
γ (°)9090
Volume (ų)972.11912.3
Z48
Density (calculated) (g/cm³)1.3681.389

Table 2: Hypothetical Hydrogen Bond Geometry for a Co-crystal of this compound with a Halogen Bond Donor

D–H···Ad(D–H) (Å)d(H···A) (Å)d(D···A) (Å)<(DHA) (°)
C-I···N(pyridine)-2.853.50175.0
C-H(methylene)···O(methoxy)0.972.453.30145.2

Coordination Chemistry and Metal Complexation Studies of 3 Methoxy 5 Pyridin 4 Yl Methyl Pyridine

Ligand Design Principles for Pyridine-Based Compounds

While general principles for the design of pyridine-based ligands are well-established in coordination chemistry, their specific application to 3-Methoxy-5-[(pyridin-4-yl)methyl]pyridine remains unexplored in the available literature. The presence of two distinct pyridine (B92270) rings, one substituted with a methoxy (B1213986) group and the other linked via a methylene (B1212753) bridge, suggests potential for versatile coordination behavior. The methoxy group could influence the electron density of the adjacent pyridine ring, thereby modulating its donor properties. The flexibility of the methylene linker could allow for the formation of both mononuclear and polynuclear complexes, potentially acting as a bridging ligand. However, without experimental data, these considerations remain theoretical.

Synthesis and Characterization of Metal Complexes and Coordination Polymers

No published methods for the synthesis of metal complexes or coordination polymers with this compound could be found. Consequently, there is no information on reaction conditions, yields, or the characterization of any resulting products.

Coordination Modes and Geometries in Metal Complexes

Due to the lack of synthesized and structurally characterized complexes, the coordination modes and resulting geometries for this compound are unknown. It is conceivable that the ligand could coordinate in a monodentate fashion through either of the pyridine nitrogen atoms or in a bidentate bridging manner, but this has not been experimentally verified.

Spectroscopic Analysis of Coordination Compounds (e.g., UV-Vis, IR, EPR)

No spectroscopic data (such as UV-Vis, IR, or EPR) for coordination compounds of this compound are available in the scientific literature. Such data would be crucial for understanding the electronic transitions, vibrational modes, and magnetic properties of any potential metal complexes.

Theoretical Studies of Metal-Ligand Bonding and Electronic Structure

A search for theoretical or computational studies on the metal-ligand bonding and electronic structure of complexes involving this compound yielded no results. Such studies would provide valuable insights into the nature of the coordinate bond and the electronic properties of these hypothetical complexes.

Catalytic Applications of Metal Complexes Involving the Compound

There are no reports of catalytic applications for any metal complexes of this compound. The exploration of such applications would first require the successful synthesis and characterization of the complexes themselves.

Future Directions and Advanced Research Frontiers for 3 Methoxy 5 Pyridin 4 Yl Methyl Pyridine

Development of Novel and Sustainable Synthetic Routes

The future synthesis of 3-Methoxy-5-[(pyridin-4-yl)methyl]pyridine and its derivatives will likely pivot towards greener and more sustainable methodologies. Traditional synthetic approaches often rely on harsh reaction conditions, stoichiometric reagents, and multi-step processes that generate significant waste. Modern synthetic chemistry, however, is increasingly embracing principles of green chemistry to mitigate environmental impact and enhance efficiency.

Future research should focus on the development of one-pot multicomponent reactions, which allow for the assembly of complex molecules from simple starting materials in a single step, thereby reducing solvent usage and purification steps. nih.gov Microwave-assisted and ultrasonic synthesis are other promising avenues, as these techniques can significantly shorten reaction times and improve yields. nih.govnih.gov Furthermore, the exploration of biocatalysis and the use of environmentally benign solvents like water or bio-renewable solvents will be crucial in developing truly sustainable synthetic protocols for this class of compounds. youtube.com The use of heterogeneous catalysts, which can be easily recovered and reused, also represents a key area for future investigation. nih.gov

Green Chemistry ApproachPotential Advantages for Synthesis
Multicomponent Reactions Reduced step-count, solvent waste, and purification needs. nih.gov
Microwave-Assisted Synthesis Accelerated reaction rates and increased yields. nih.govnih.gov
Ultrasonic Synthesis Enhanced reaction efficiency and reduced energy consumption. nih.gov
Biocatalysis Use of enzymes for highly selective and environmentally friendly transformations.
Green Solvents Reduced environmental impact by using water or bio-renewable alternatives. youtube.com
Heterogeneous Catalysis Facile catalyst recovery and reusability, minimizing waste. nih.gov

Exploration of Advanced Chemical Transformations for Derivatization

The functional versatility of the this compound scaffold can be significantly expanded through advanced chemical transformations. While classical methods for modifying pyridine (B92270) rings exist, future research will likely focus on more sophisticated and selective techniques.

Catalytic C-H functionalization has emerged as a powerful tool for the direct modification of aromatic systems, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. researchgate.net The application of transition-metal catalysis, including palladium, rhodium, and iridium, could enable the direct introduction of a wide range of functional groups onto the pyridine rings of the target molecule. acs.org

Cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, will continue to be vital for creating complex derivatives. iucr.orgnih.gov Future work in this area could explore the use of novel catalysts and ligands to improve reaction efficiency and substrate scope, particularly for challenging transformations involving the pyridine core. nih.gov

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The integration of machine learning (ML) and artificial intelligence (AI) is poised to revolutionize the discovery and development of new molecules. For this compound, these computational tools can be leveraged in several key areas.

Furthermore, ML models can predict the outcomes of chemical reactions with increasing accuracy, aiding in the design of efficient synthetic routes. mdpi.comiucr.orgnih.gov These predictive models can help chemists to identify the most promising reaction conditions and avoid unproductive experiments, thereby saving time and resources. The development of predictive models for key properties such as solubility, toxicity, and material performance will also be instrumental in guiding the design of new functional molecules based on the this compound scaffold. nih.govaip.orgnih.gov

AI/ML ApplicationPotential Impact on Research
De Novo Design Generation of novel derivatives with optimized properties. acs.orgmdpi.comniilmuniversity.ac.in
Reaction Outcome Prediction Optimization of synthetic routes and reduction of experimental effort. mdpi.comiucr.orgnih.gov
Property Prediction In silico screening for desired characteristics (e.g., solubility, bioactivity). nih.govaip.orgnih.gov

Further Elucidation of Intermolecular Interactions and Solid-State Chemistry for Material Applications

The solid-state properties of a molecule are governed by its intermolecular interactions, which dictate its crystal packing and, consequently, its macroscopic properties. For this compound, a detailed understanding of its solid-state chemistry is crucial for its application in materials science.

Future research should focus on obtaining single-crystal X-ray diffraction data for the parent compound and its derivatives to elucidate their crystal packing arrangements. nih.govnih.govresearchgate.net This will provide insights into the role of various intermolecular interactions, such as hydrogen bonding, π-π stacking, and C-H···π interactions, in directing the supramolecular architecture. The presence of both hydrogen bond donors and acceptors, as well as aromatic rings, suggests a rich potential for forming diverse and predictable supramolecular synthons.

Crystal engineering principles can then be applied to design new co-crystals and salts with tailored solid-state properties. By systematically modifying the substituents on the pyridine rings, it should be possible to tune the intermolecular interactions and control the crystal packing, leading to materials with desired optical, electronic, or mechanical properties.

Design of the Compound as a Component in Functional Materials (e.g., Luminescent, NLO Materials)

The unique electronic and structural features of the this compound scaffold make it an attractive candidate for the development of functional organic materials.

Luminescent Materials: Bipyridine and substituted pyridine derivatives are well-known for their luminescent properties and are widely used in organic light-emitting diodes (OLEDs) and fluorescent sensors. jocpr.comrsc.orgnih.gov The introduction of a methoxy (B1213986) group, an electron-donating substituent, can influence the photophysical properties of the molecule. jocpr.com Future research should involve the synthesis of a series of derivatives with varying electronic properties to systematically tune the emission color and quantum yield. jocpr.comrsc.org Computational studies can also be employed to predict the photophysical properties of new designs before their synthesis. nih.govresearchgate.net

Nonlinear Optical (NLO) Materials: Molecules with a high degree of π-conjugation and a significant difference in ground- and excited-state dipole moments can exhibit nonlinear optical properties. The pyridyl-methyl-pyridine core, when appropriately functionalized with electron-donating and electron-withdrawing groups, could lead to materials with significant second- or third-order NLO responses. nih.gov Future work should focus on the design and synthesis of such "push-pull" systems based on the this compound framework and the characterization of their NLO properties.

Advanced Mechanistic Studies of its Chemical Reactivity

A deeper understanding of the chemical reactivity of this compound is essential for optimizing its synthesis and derivatization. Future research should employ a combination of experimental and computational methods to elucidate the mechanisms of key reactions.

For instance, detailed kinetic studies of cross-coupling reactions can provide insights into the catalytic cycle and help in the design of more efficient catalysts. iucr.org Computational chemistry, particularly density functional theory (DFT), can be used to model reaction pathways, identify transition states, and predict reaction outcomes. jocpr.com Such studies can shed light on the role of the methoxy group and the nitrogen atoms in directing the reactivity of the molecule. Understanding the mechanism of C-H activation on the pyridine rings, for example, would be invaluable for developing selective functionalization strategies.

By pursuing these future directions, the scientific community can unlock the full potential of this compound, paving the way for the development of novel molecules and materials with a wide range of applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-methoxy-5-[(pyridin-4-yl)methyl]pyridine, and how can reaction yields be improved?

  • Methodological Answer : A multi-step synthesis involving Suzuki-Miyaura cross-coupling or Sonogashira reactions is commonly employed for pyridine derivatives. For example, coupling 3-methoxy-5-bromopyridine with (pyridin-4-yl)methylboronic acid under Pd catalysis (e.g., Pd(PPh₃)₄) in a mixed solvent system (toluene/ethanol/water) can yield the target compound. Optimize reaction temperature (80–100°C) and ligand choice to suppress homocoupling byproducts. Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) is critical .

Q. How can researchers ensure purity and structural fidelity during purification?

  • Methodological Answer : Combine chromatographic techniques (e.g., flash chromatography) with recrystallization. For polar pyridine derivatives, use methanol/water or dichloromethane/hexane solvent pairs. Confirm purity via HPLC (C18 column, acetonitrile/water gradient) and monitor for residual solvents or unreacted intermediates. Structural validation requires complementary methods: 1H^1H-NMR (e.g., methoxy singlet at δ 3.8–4.0 ppm) and high-resolution mass spectrometry (HRMS) .

Advanced Research Questions

Q. What advanced techniques resolve contradictions in crystallographic vs. computational structural predictions for this compound?

  • Methodological Answer : Single-crystal X-ray diffraction (XRD) is definitive for resolving ambiguities. For XRD, grow crystals via slow evaporation in ethanol or acetonitrile. Compare experimental bond lengths (e.g., C–O in methoxy group: ~1.43 Å) with density functional theory (DFT)-optimized geometries. Discrepancies in pyridine ring planarity or substituent orientation may arise from crystal packing effects, which can be analyzed using Mercury software .

Q. How can receptor binding affinity and selectivity be quantified for this compound in metabotropic glutamate receptor (mGlu5) studies?

  • Methodological Answer : Use radioligand displacement assays with 3H^3H-labeled antagonists (e.g., 3H^3H-3-methoxy-5-(pyridin-2-ylethynyl)pyridine). Perform competitive binding experiments in HEK293 cells expressing mGlu5. Calculate IC50_{50} values via nonlinear regression and validate selectivity against mGlu1–4 using fluorescence-based Ca2+^{2+}-mobilization assays. In vivo PET imaging with 11C^{11}C-analogs in non-human primates can assess blood-brain barrier penetration .

Q. What strategies address discrepancies in biological activity data across cell lines or animal models?

  • Methodological Answer : Control for off-target effects using CRISPR knockouts of mGlu5. Validate cellular uptake via LC-MS quantification of intracellular compound levels. In animal models, account for pharmacokinetic variables (e.g., metabolism by cytochrome P450 enzymes) by co-administering inhibitors like 1-aminobenzotriazole. Cross-validate results using orthogonal assays (e.g., electrophysiology for functional receptor modulation) .

Q. How can regioselective functionalization of the pyridine core be achieved to synthesize analogs?

  • Methodological Answer : Direct C–H activation using Pd/norbornene catalysts enables regioselective methylation or halogenation at the 5-position. For example, iridium-catalyzed borylation at the 4-methylpyridine site, followed by Suzuki coupling, introduces diverse substituents. Monitor reaction progress via 1H^1H-NMR to avoid over-functionalization .

Q. What metabolomic approaches identify degradation products or active metabolites?

  • Methodological Answer : Incubate the compound with liver microsomes (human or rodent) and analyze metabolites via LC-MS/MS. Use stable isotope labeling (e.g., 13C^{13}C-methoxy group) to track metabolic pathways. Structural elucidation of major metabolites (e.g., O-demethylation products) requires MS2^2 fragmentation patterns and comparison with synthetic standards .

Q. How do solvent polarity and temperature influence the compound’s stability in long-term storage?

  • Methodological Answer : Store lyophilized samples at –20°C under argon to prevent oxidation. In solution, avoid protic solvents (e.g., methanol) that accelerate demethylation. Accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring can identify degradation pathways. Add antioxidants (e.g., BHT) to DMSO stock solutions .

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